N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a structurally complex molecule featuring a triazoloquinoxaline core linked to an acetamide moiety. Its key structural elements include:
- A 4-(4-ethylphenoxy) substituent, introducing lipophilicity and steric bulk that may influence receptor binding.
- An N-(2,6-dimethylphenyl)acetamide group, a common pharmacophore in agrochemicals and pharmaceuticals, known for modulating solubility and metabolic stability.
Computational tools like AutoDock Vina could predict its binding affinity to target enzymes, such as fungal cytochrome P450 or plant acetolactate synthase, based on comparisons with similar molecules.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-4-19-12-14-20(15-13-19)35-26-25-30-31(16-23(33)29-24-17(2)8-7-9-18(24)3)27(34)32(25)22-11-6-5-10-21(22)28-26/h5-15H,4,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCJKGZBKVMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings:
Structural Variations and Bioactivity: The triazoloquinoxaline core in the target compound distinguishes it from oxadixyl’s oxazolidinone and ’s tetrazolyl derivatives. These heterocycles influence electron distribution and binding modes. For instance, oxadixyl’s oxazolidinone enhances fungicidal activity by targeting lipid biosynthesis, while triazoloquinoxaline’s planar structure may intercalate DNA or inhibit kinases.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic coupling (e.g., triazoloquinoxaline formation), contrasting with ’s thiazolidinone derivatives, which are synthesized via mercaptoacetic acid cyclization. Such differences impact scalability and cost.
Computational Predictions: Molecular docking (e.g., AutoDock Vina) could hypothesize binding affinities. For example, the ethylphenoxy group may enhance hydrophobic interactions with fungal CYP51 compared to smaller substituents in oxadixyl.
Agrochemical Relevance: Oxadixyl and triaziflam () demonstrate that acetamide derivatives are prevalent in agrochemicals. The target compound’s ethylphenoxy group may confer resistance to metabolic degradation, a common issue with methoxy groups in field conditions.
Q & A
Basic: What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions starting from quinoxaline precursors. A common approach includes:
Core Formation: Condensation of 1,2-diaminobenzene derivatives with triazole intermediates under reflux conditions (e.g., acetic acid/ethanol, 12–24 hours) to form the triazoloquinoxaline core .
Substituent Introduction: Alkylation or nucleophilic substitution to attach the 4-ethylphenoxy group at position 4 of the triazoloquinoxaline ring. Optimal yields (~65–75%) are achieved using K₂CO₃ as a base in DMF at 80°C .
Acetamide Coupling: Reaction of the intermediate with 2,6-dimethylphenyl isocyanate or chloroacetyl chloride, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Validation: Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) and confirm final structure via ¹H/¹³C NMR and HRMS .
Basic: How should researchers validate the purity and stability of this compound under experimental conditions?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Retention time typically aligns with structurally similar triazoloquinoxalines (e.g., 8.2–9.5 minutes) .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed acetamide or oxidized phenoxy groups) should be ≤5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
